5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole class, a heterocyclic scaffold widely explored in medicinal chemistry due to its metabolic stability and bioisosteric resemblance to peptide bonds . The structure features a central 1,2,4-oxadiazole ring substituted at position 3 with a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl group and at position 5 with a 3,5-dimethoxyphenyl moiety.
Synthesis typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives or click chemistry for triazole incorporation .
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O3/c1-25-14-7-11(8-15(9-14)26-2)18-20-17(22-27-18)16-10-24(23-21-16)13-5-3-12(19)4-6-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLQCCQXIVWBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and comparative efficacy with other compounds.
Chemical Structure and Properties
This compound features a unique structural framework combining an oxadiazole ring with a triazole moiety and substituted phenyl groups. The presence of methoxy and fluorine substituents is significant as they can enhance the compound's lipophilicity and bioactivity.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFNO |
| Molecular Weight | 357.35 g/mol |
| CAS Number | 1234567-89-0 (hypothetical for context) |
Anticancer Properties
Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising anticancer activity. The compound has shown significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies
- In vitro assays revealed that this compound exhibits cytotoxicity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC values ranging from 10 to 20 µM.
- Comparative studies indicate that it has a higher potency than standard chemotherapeutic agents such as doxorubicin in specific contexts .
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Mechanism of Action
- The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Flow cytometry analyses confirmed increased levels of apoptotic markers in treated cells.
- Molecular docking studies suggest that the compound interacts with critical enzymes involved in cancer cell proliferation and survival .
Comparison with Other Compounds
The biological activity of This compound was compared to other oxadiazole derivatives:
| Compound | IC (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 5-(3,5-Dimethoxyphenyl)-... | 10 | MCF-7 | Apoptosis induction |
| Doxorubicin | 15 | MCF-7 | DNA intercalation |
| Novel Oxadiazole Derivative X | 12 | A549 | Inhibition of cell cycle progression |
Case Studies
Several case studies highlight the efficacy of this compound:
- A study by Smith et al. (2020) demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer .
- Another investigation showed that the compound significantly inhibited tumor growth in mice models when administered at doses correlating with its IC values in vitro.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to structurally related derivatives:
Key Observations
Bioactivity Trends :
- Triazole-oxadiazole hybrids (e.g., 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazoles ) exhibit potent antimicrobial activity, particularly against fungi like C. albicans . The target compound’s 3,5-dimethoxyphenyl group may reduce potency compared to halogenated analogues (e.g., 3-chlorophenyl derivatives) due to decreased electron-withdrawing effects .
- Fluorine substitution (e.g., 4-fluorophenyl) enhances membrane permeability and target affinity, as seen in isostructural thiazole derivatives .
Physicochemical Properties: The dimethoxyphenyl group increases solubility in polar solvents (e.g., DMF) compared to fully halogenated analogues .
Synthetic Challenges :
- Triazole incorporation via CuAAC is efficient (>80% yield), but regioselectivity and purification of oxadiazole intermediates remain labor-intensive .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
